molecular formula C16H11N3O2S B5006633 1-(2-naphthylsulfonyl)-1H-1,2,3-benzotriazole

1-(2-naphthylsulfonyl)-1H-1,2,3-benzotriazole

Cat. No. B5006633
M. Wt: 309.3 g/mol
InChI Key: OVVIAVYTCFHRMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-naphthylsulfonyl)-1H-1,2,3-benzotriazole, commonly known as "NATB," is a well-known organic compound that has been widely used in scientific research. It is a benzotriazole derivative that has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of NATB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. NATB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in cell signaling and regulation.
Biochemical and Physiological Effects:
NATB has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. NATB has also been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, NATB has been shown to reduce the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using NATB in lab experiments is its ability to inhibit the activity of specific enzymes and proteins. This makes it a useful tool for studying the role of these molecules in various biological processes. However, one of the limitations of using NATB is its relatively low yield during synthesis. This can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research on NATB. One area of interest is the development of new antimicrobial agents based on the structure of NATB. Another area of interest is the study of the molecular mechanisms underlying the anti-inflammatory and anticancer effects of NATB. Additionally, there is potential for the development of new drugs based on the structure of NATB for the treatment of various diseases.

Synthesis Methods

The synthesis of NATB involves the reaction of 2-naphthylamine with chlorosulfonic acid to form 2-naphthylsulfonyl chloride. This intermediate is then reacted with sodium azide to form NATB. The yield of NATB obtained through this method is about 60%.

Scientific Research Applications

NATB has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents. NATB has also been shown to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-naphthalen-2-ylsulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c20-22(21,19-16-8-4-3-7-15(16)17-18-19)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVIAVYTCFHRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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